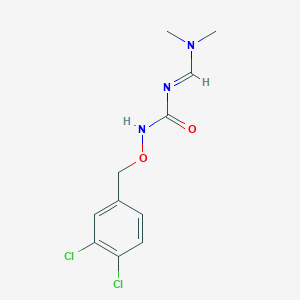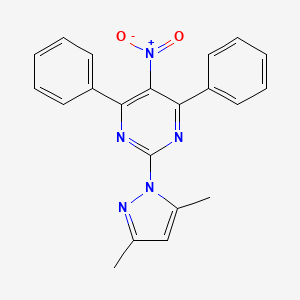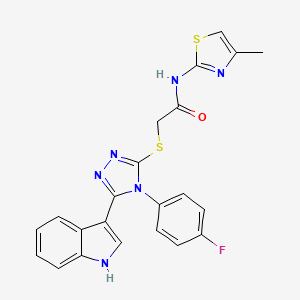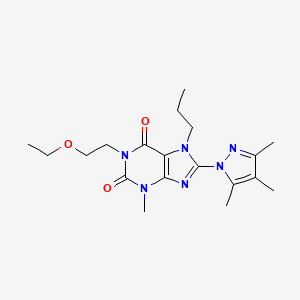
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide, also known as DCFDA, is a fluorescent dye used in scientific research. It is commonly used to measure reactive oxygen species (ROS) in cells and tissues. The purpose of
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide involves the reaction of N,N-dimethylformamide dimethyl acetal with 3,4-dichlorobenzyl isocyanate, followed by the addition of sodium hydroxide and the subsequent reaction with (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl chloride.
Starting Materials
N,N-dimethylformamide dimethyl acetal, 3,4-dichlorobenzyl isocyanate, sodium hydroxide, (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl chloride
Reaction
Step 1: N,N-dimethylformamide dimethyl acetal is reacted with 3,4-dichlorobenzyl isocyanate in the presence of a catalyst to form (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl isocyanate., Step 2: Sodium hydroxide is added to the reaction mixture to hydrolyze the isocyanate group and form (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl carbamate., Step 3: (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidoyl chloride is added to the reaction mixture to form the final product, (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide.
Mechanism Of Action
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a non-fluorescent molecule that is converted to a highly fluorescent molecule when it reacts with ROS. This reaction is specific to ROS and does not occur with other molecules. The fluorescence of (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide can be measured using a fluorescence microscope or a flow cytometer.
Biochemical And Physiological Effects
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide has no direct biochemical or physiological effects on cells or tissues. Its only effect is to fluoresce in the presence of ROS, which allows researchers to measure ROS levels.
Advantages And Limitations For Lab Experiments
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a highly sensitive and specific tool for measuring ROS levels in cells and tissues. It is relatively easy to use and can be used in a variety of experimental systems. However, (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide has some limitations. It is not specific to any particular ROS species and can also react with other molecules that are present in cells and tissues. Additionally, the fluorescence of (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide can be affected by factors such as pH and temperature, which can make interpretation of results challenging.
Future Directions
There are several future directions for research involving (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide. One area of interest is the development of new fluorescent dyes that are more specific for particular ROS species. Another area of interest is the development of new techniques for measuring ROS levels in vivo, which would allow researchers to study oxidative stress in living organisms. Additionally, there is interest in using (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide to study the effects of ROS on specific cellular processes, such as DNA damage and apoptosis.
Scientific Research Applications
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is widely used in scientific research to measure ROS levels in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues if not properly regulated. (E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide is a useful tool for researchers studying oxidative stress, which is a condition in which there is an imbalance between ROS production and antioxidant defenses.
properties
IUPAC Name |
(3E)-1-[(3,4-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZOOPPLUIDQPY-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3,4-Dichlorobenzyloxycarbamoyl)-N,N-dimethylformimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2687174.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B2687176.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2687178.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2687179.png)
![5-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2687181.png)



![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)
![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)
